molecular formula C19H25N6O5S2+ B1237851 Cefepime-13C-d3 CAS No. 88376-58-3

Cefepime-13C-d3

Cat. No.: B1237851
CAS No.: 88376-58-3
M. Wt: 481.6 g/mol
InChI Key: HVFLCNVBZFFHBT-FKULVZFESA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefepime-13C-d3 is a labelled analogue of Cefepime . Cefepime is a fourth-generation cephalosporin antibiotic that has antibacterial effects against both Gram-positive and Gram-negative bacteria .


Synthesis Analysis

A new and efficient way to modify the thiazole ring of the cefepime molecule has been proposed and experimentally verified . The developed organic synthesis routes allow for the coupling of the appropriate complexing ligand of the gallium-68 radionuclide with cefepime .


Molecular Structure Analysis

The basic cephem ring at position 7 is chemically modified to increase the cephalosporins’ stability against β-lactamase enzymes . Unlike other third-generation cephalosporins, Cefepime possesses a cephem nucleus substituted with a positively charged NMR, making it a zwitterion .


Chemical Reactions Analysis

Cefepime is generally administered as an infusion over 30–60 min or as a prolonged infusion with infusion times from 3 h to continuous administration . About 85% of the dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 h .


Physical and Chemical Properties Analysis

Cefepime is widely distributed in biological fluids and tissues with an average volume of distribution of 0.2 L/kg in healthy adults with normal renal function . Protein binding is relatively low (20%), and elimination is mainly renal .

Scientific Research Applications

  • Pharmacokinetic Modeling and Clinical Outcomes :

    • A study by (Aitken et al., 2015) focused on the relationship between cefepime exposure and clinical outcome in patients with Gram-negative bacterial pneumonia. They used a pharmacokinetic model to predict clinical failure, highlighting the importance of drug exposure in therapeutic effectiveness.
  • Systematic Review and Meta-Analysis on Efficacy and Safety :

    • (Yahav et al., 2007) conducted a systematic review and meta-analysis comparing cefepime with other beta-lactam antibiotics. This study provides insights into the efficacy and safety profile of cefepime, which is critical for its application in treating bacterial infections.
  • Treatment of Infections Due to Resistant Enterobacter Species :

    • Research by (Sanders et al., 1996) demonstrated the efficacy of cefepime in treating infections caused by multiply resistant Enterobacter species, highlighting its role in addressing antibiotic resistance.
  • Neurotoxicity Associated with Cefepime :

    • A systematic review by (Payne et al., 2017) explored the neurotoxicity linked to cefepime, emphasizing the need for awareness of potential adverse effects in clinical use.
  • Characterization of Cefepime Encapsulated into Liposomes :

    • (Moyá et al., 2019) investigated the preparation and characterization of liposomes for encapsulating cefepime. This study contributes to understanding how cefepime can be effectively delivered for bacterial infections.
  • Cefepime Susceptibility in Enterobacter cloacae :

    • Research by (Szabo et al., 2005) highlighted the relationship between beta-lactamase production and reduced cefepime susceptibility in Enterobacter cloacae, crucial for effective antibiotic therapy.
  • Overview of Antibacterial Activity and Therapeutic Use :

    • A comprehensive review by (Barradell & Bryson, 1994) discussed the antibacterial activity, pharmacokinetic properties, and therapeutic use of cefepime, providing a thorough understanding of its clinical applications.
  • Pharmacokinetics in Critically Ill Patients :

    • (Al-Shaer et al., 2020) conducted a study on the pharmacokinetics of cefepime in critically ill patients, offering guidance for initial dosing and optimizing drug exposure for efficacy.

Mechanism of Action

Cefepime is a broad-spectrum antibiotic that works by interfering with the bacteria’s cell wall formation, causing it to rupture, and eventually leads to cell death .

Future Directions

There is a need for more research on Cefepime-induced neurotoxicity (CIN) as there are no clear diagnostic criteria or specific laboratory testing to help with its diagnosis . Therapeutic drug monitoring of Cefepime may be beneficial in certain patients including those who are critically ill, have life-threatening infections, or are infected with more resistant pathogens .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cefepime-13C-d3 involves the incorporation of three deuterium atoms at specific positions in the molecule. This can be achieved through the use of deuterated starting materials and selective deuteration reactions.", "Starting Materials": [ "Cefepime", "13C-labeled acetic anhydride", "Deuterated solvents (e.g. D2O, CDCl3)" ], "Reaction": [ "Step 1: Acetylation of Cefepime with 13C-labeled acetic anhydride in deuterated solvent to form Cefepime-13C-acetate", "Step 2: Reduction of the C=N bond in Cefepime-13C-acetate using deuterated reducing agents (e.g. NaBD4) to form Cefepime-13C-d3", "Step 3: Purification of Cefepime-13C-d3 using standard chromatography techniques" ] }

CAS No.

88376-58-3

Molecular Formula

C19H25N6O5S2+

Molecular Weight

481.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/p+1/b23-12+/t13-,17-/m1/s1

InChI Key

HVFLCNVBZFFHBT-FKULVZFESA-O

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O

SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefepime-13C-d3
Reactant of Route 2
Cefepime-13C-d3
Reactant of Route 3
Cefepime-13C-d3
Reactant of Route 4
Cefepime-13C-d3
Reactant of Route 5
Cefepime-13C-d3
Reactant of Route 6
Reactant of Route 6
Cefepime-13C-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.